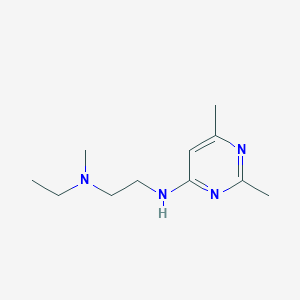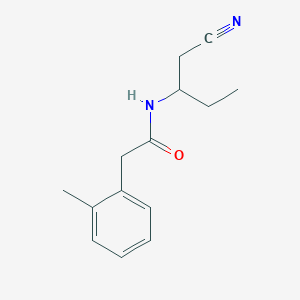
N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFP is a piperazine derivative that has a trifluoroacetyl group attached to it, which makes it a highly reactive molecule with unique properties.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide is in the field of medicinal chemistry. N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide has also been studied for its potential applications in the field of organic synthesis. N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide can be used as a reagent in various organic reactions such as the acylation of alcohols and amines. Additionally, N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide can be used as a building block for the synthesis of other piperazine derivatives.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide is not fully understood. However, it is believed that N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide exerts its biological effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). By inhibiting these enzymes, N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide has been shown to reduce inflammation and pain. N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide in lab experiments is its high reactivity, which makes it a useful reagent in organic synthesis. Additionally, N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide has been shown to have a low toxicity profile, making it safe for use in lab experiments.
One of the limitations of using N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide in lab experiments is its high cost. N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide is a relatively expensive compound, which can limit its use in certain experiments. Additionally, N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide is a highly reactive compound, which can make it difficult to handle in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide. One potential direction is the development of new drugs based on the structure of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide. By modifying the structure of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide, it may be possible to develop new drugs with improved efficacy and lower toxicity.
Another potential direction is the study of the mechanism of action of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide. By understanding how N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide exerts its biological effects, it may be possible to develop new drugs that target the same pathways.
Finally, the use of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide in the field of organic synthesis may also be an area of future research. By exploring the reactivity of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide in various organic reactions, it may be possible to develop new synthetic methods for the production of complex molecules.
Synthesemethoden
The synthesis of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide involves the reaction of N,N-dimethylpiperazine with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide as a white crystalline solid with a high yield. N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide can also be synthesized through other methods such as the reaction of N,N-dimethylpiperazine with trifluoroacetic acid and thionyl chloride.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3O2/c1-13(2)8(17)15-5-3-14(4-6-15)7(16)9(10,11)12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBNSCGBNVWWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)

![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)
![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)

![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)
![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)


![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)